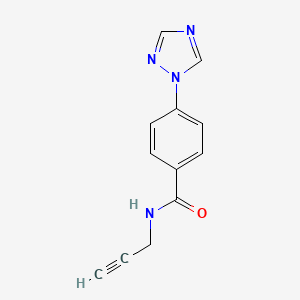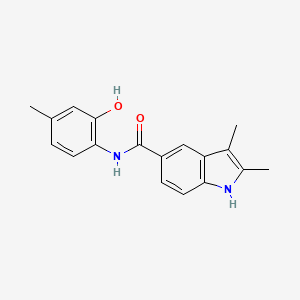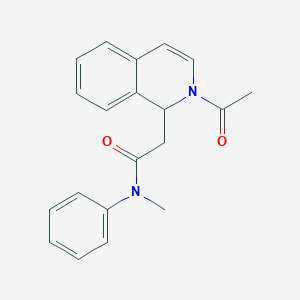
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AIA and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammatory processes and cancer cell growth. Additionally, AIA has been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes that are involved in inflammatory processes. Additionally, AIA has been found to induce apoptosis in cancer cells and inhibit their growth.
実験室実験の利点と制限
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is its potential for use in the development of new anti-inflammatory and anti-cancer treatments. Additionally, this compound has been found to have low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using AIA in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide. One potential direction is the further study of its anti-inflammatory and anti-cancer properties. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
合成法
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been achieved using various methods. One of the most common methods involves the reaction of 2-acetyl-1H-isoquinoline with N-(1-phenylethyl)acetamide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in a solvent such as ethanol or methanol.
科学的研究の応用
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, this compound has been found to have potential applications in the field of cancer research. Studies have shown that AIA can inhibit the growth of cancer cells and may be a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(17-8-4-3-5-9-17)22-21(25)14-20-19-11-7-6-10-18(19)12-13-23(20)16(2)24/h3-13,15,20H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYQSPYKIUHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)


![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)







![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)